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Compound of Interest
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Cat. No.: B12772602 Get Quote

This guide provides a detailed comparison of the clinical trial endpoints for Gepotidacin
hydrochloride in the treatment of uncomplicated urinary tract infections (uUTI) and urogenital

gonorrhea. The performance of Gepotidacin is evaluated against established standard-of-care

treatments, supported by data from pivotal clinical trials. This document is intended for

researchers, scientists, and drug development professionals to offer a comprehensive overview

of Gepotidacin's clinical development program.

Gepotidacin for Uncomplicated Urinary Tract
Infections (uUTI)
Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, has been investigated in two

pivotal Phase 3 clinical trials, EAGLE-2 (NCT04020341) and EAGLE-3 (NCT04187144), for the

treatment of uncomplicated urinary tract infections in female adolescents and adults.[1][2]

These trials were designed as randomized, multicenter, double-blind, double-dummy, non-

inferiority studies comparing Gepotidacin to nitrofurantoin, a current first-line therapy for uUTI.

[1][2]

Experimental Protocols: EAGLE-2 & EAGLE-3
The methodologies for the EAGLE-2 and EAGLE-3 trials were nearly identical to ensure robust

and comparable data.[2]
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Female participants aged 12 years or older.[1]

Presence of two or more symptoms of uUTI (dysuria, frequency, urgency, or lower abdominal

pain).[1]

A urine specimen positive for nitrites or leukocyte esterase.[3]

A qualifying uropathogen (≥10^5 CFU/mL) susceptible to nitrofurantoin in the baseline urine

culture for the primary efficacy analysis.[1]

Exclusion Criteria:

Male patients.

Complicated urinary tract infections.

Known or suspected pregnancy.

Hypersensitivity to the study medications.

Treatment Arms:

Gepotidacin: 1500 mg administered orally twice daily for 5 days.[1]

Nitrofurantoin: 100 mg administered orally twice daily for 5 days.[1]

Primary Efficacy Endpoint: The primary endpoint for both trials was the therapeutic success

rate at the Test-of-Cure (TOC) visit (Day 10-13). Therapeutic success was a composite

measure defined as:[1][3]

Clinical Success: Complete resolution of uUTI symptoms.

Microbiological Success: Reduction of the baseline qualifying uropathogen to <10³ CFU/mL.

Secondary Efficacy Endpoints: Key secondary endpoints included:

Clinical and microbiological success rates assessed individually at the TOC visit.

Therapeutic success at the follow-up visit (Day 28).
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Efficacy against specific pathogens, including fluoroquinolone-resistant isolates.

Data Presentation: Gepotidacin vs. Nitrofurantoin for
uUTI
The following table summarizes the primary efficacy endpoint data from the EAGLE-2 and

EAGLE-3 trials.

Clinical Trial Treatment Arm
Therapeutic Success Rate
(TOC Visit)

EAGLE-2 Gepotidacin (1500 mg BID) 50.6%

Nitrofurantoin (100 mg BID) 47.0%

EAGLE-3 Gepotidacin (1500 mg BID) 58.5%

Nitrofurantoin (100 mg BID) 43.6%

Data sourced from BioWorld article on GSK's oral antibiotic hitting endpoints in gonorrhea

study.[4]

In the EAGLE-2 trial, Gepotidacin demonstrated non-inferiority to nitrofurantoin.[4] The EAGLE-

3 trial not only met the non-inferiority criteria but also demonstrated the statistical superiority of

Gepotidacin over nitrofurantoin in treating uncomplicated urinary tract infections.[4]

Gepotidacin for Uncomplicated Urogenital
Gonorrhea
The EAGLE-1 (NCT04010539) Phase 3 clinical trial evaluated the efficacy and safety of

Gepotidacin for the treatment of uncomplicated urogenital gonorrhea in adolescents and adults.

[5][6] This was a randomized, multicenter, sponsor-blinded, non-inferiority study comparing

Gepotidacin to a standard combination therapy of ceftriaxone plus azithromycin.[5]

Experimental Protocol: EAGLE-1
Inclusion Criteria:
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Participants aged 12 years or older.[5]

Clinical suspicion of uncomplicated urogenital gonorrhea.[5]

A positive urogenital sample for Neisseria gonorrhoeae.[5]

Exclusion Criteria:

Complicated gonococcal infection.

Known hypersensitivity to the study medications.

Recent use of other antibiotics.

Treatment Arms:

Gepotidacin: Two oral doses of 3000 mg, administered 10-12 hours apart.[5]

Comparator: A single intramuscular dose of ceftriaxone (500 mg) plus a single oral dose of

azithromycin (1 g).[5]

Primary Efficacy Endpoint: The primary endpoint was the culture-confirmed bacterial

eradication of N. gonorrhoeae from the urogenital site at the Test-of-Cure (TOC) visit (Days 4-

8).[5]

Secondary Efficacy Endpoints: Secondary endpoints included:

Microbiological eradication at rectal and pharyngeal sites.

Clinical cure assessment.

Safety and tolerability.

Data Presentation: Gepotidacin vs. Ceftriaxone plus
Azithromycin for Gonorrhea
The following table summarizes the primary efficacy endpoint data from the EAGLE-1 trial.
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Clinical Trial Treatment Arm
Microbiological Success
Rate (TOC Visit)

EAGLE-1 Gepotidacin (2 x 3000 mg) 92.6%

Ceftriaxone (500 mg IM) +

Azithromycin (1 g PO)
91.2%

Data sourced from a publication on the EAGLE-1 trial.[6]

The EAGLE-1 trial demonstrated that oral Gepotidacin was non-inferior to the combination of

intramuscular ceftriaxone and oral azithromycin for the treatment of uncomplicated urogenital

gonorrhea.[6]

Mechanism of Action and Signaling Pathways
Gepotidacin
Gepotidacin is a novel triazaacenaphthylene antibiotic that works by inhibiting two essential

bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These

enzymes are crucial for bacterial DNA replication, repair, and segregation. By binding to a

novel site on these enzymes, Gepotidacin prevents the re-ligation of the DNA strands, leading

to the accumulation of double-strand breaks and ultimately bacterial cell death.[8][9] This dual-

targeting mechanism is believed to contribute to a lower potential for the development of

resistance.[7]
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Caption: Mechanism of action of Gepotidacin.

Comparator Drugs
Nitrofurantoin: After being metabolized by bacterial nitroreductases, nitrofurantoin generates

reactive intermediates that non-specifically damage bacterial ribosomal proteins, DNA, and

other macromolecules, thereby inhibiting protein synthesis, aerobic energy metabolism, and

cell wall synthesis.[10]

Ceftriaxone: As a third-generation cephalosporin, ceftriaxone inhibits bacterial cell wall

synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final

step of peptidoglycan synthesis.[11]

Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the

50S ribosomal subunit, preventing the translocation of peptides.[12]

Experimental Workflow Diagram
The following diagram illustrates the general workflow of the pivotal Phase 3 clinical trials for

Gepotidacin.
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Caption: General workflow of Gepotidacin Phase 3 trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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